molecular formula C9H15Cl2N3O2 B2817417 ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride CAS No. 214782-04-4

ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride

Cat. No.: B2817417
CAS No.: 214782-04-4
M. Wt: 268.14
InChI Key: QOIKTDZUJQSDTO-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride is a chemical compound belonging to the class of imidazo[4,5-c]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and pH. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Generation of various substituted imidazo[4,5-c]pyridines.

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:

  • Imidazo[4,5-c]pyridine derivatives: These compounds share the imidazo[4,5-c]pyridine core but differ in their substituents and functional groups.

  • Indole derivatives: While structurally different, indole derivatives also exhibit biological activities similar to imidazo[4,5-c]pyridines.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c1-2-14-9(13)8-11-6-3-4-10-5-7(6)12-8;;/h10H,2-5H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIKTDZUJQSDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)CNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214782-04-4
Record name ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride
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